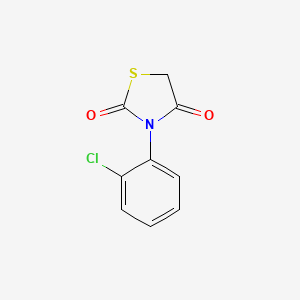
3-(2-Chlorophenyl)-1,3-thiazolidine-2,4-dione
Overview
Description
3-(2-Chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as CPTD, is a synthetic compound with a thiazolidine ring structure. It has gained significant attention in the scientific community due to its potential therapeutic applications. CPTD has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of CPTD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. CPTD has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
CPTD has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for normal cellular homeostasis. CPTD has also been found to have hypoglycemic effects and may help to regulate blood glucose levels. Additionally, CPTD has been shown to have neuroprotective effects and may help to prevent neuronal damage and degeneration.
Advantages and Limitations for Lab Experiments
One advantage of using CPTD in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, CPTD has been extensively studied and its mechanism of action and biochemical effects are well understood. However, one limitation of using CPTD in lab experiments is that its potential therapeutic applications are still being explored and its efficacy and safety in humans are not yet fully known.
Future Directions
There are several future directions for research on CPTD. One area of interest is the development of CPTD derivatives with improved efficacy and safety profiles. Another area of interest is the exploration of CPTD's potential therapeutic applications in other areas, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of CPTD and its effects on various cellular processes.
Scientific Research Applications
CPTD has been studied for its potential therapeutic applications in several areas, including cancer, diabetes, and neurodegenerative diseases. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. CPTD has also been shown to have hypoglycemic effects and may have potential as a treatment for diabetes. Additionally, CPTD has been studied for its neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(2-chlorophenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIPWRGYFQUTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




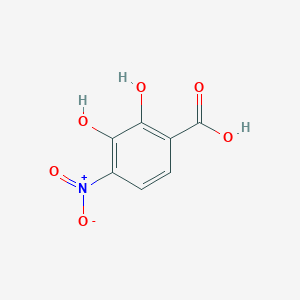
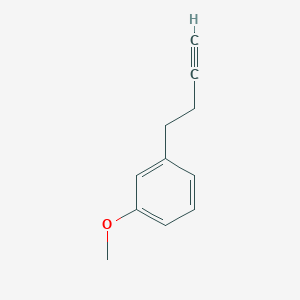
![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)
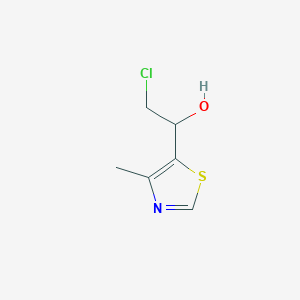

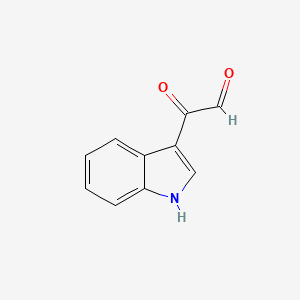
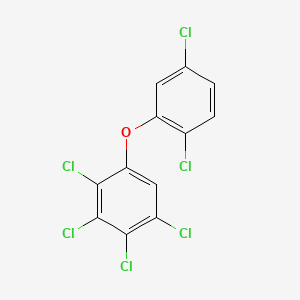



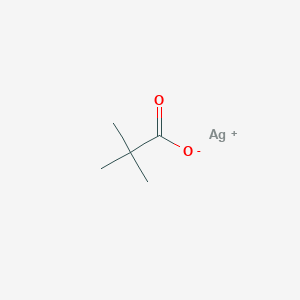
![8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline](/img/structure/B3330693.png)
